

Cdk12-IN-4: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: Cdk12-IN-4

Cat. No.: B11930915

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk12-IN-4 is a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). As a key regulator of transcriptional elongation and a crucial component of the DNA damage response (DDR), CDK12 has emerged as a promising therapeutic target in oncology. This document provides detailed application notes and experimental protocols for the use of **Cdk12-IN-4** in preclinical research settings.

Product Information

Supplier and Purchasing Information

Cdk12-IN-4 is available from various chemical suppliers specializing in research compounds. Researchers should inquire with the vendors for the most current pricing and availability.

Supplier	Website	CAS Number
MedChemExpress	--INVALID-LINK--	2651196-69-7
DC Chemicals	--INVALID-LINK--	2651196-69-7
TargetMol	--INVALID-LINK--	2651196-69-7

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₀ F ₂ N ₈ O	[1]
Molecular Weight	426.42 g/mol	[1]
Appearance	Crystalline solid	
Solubility	Soluble in DMSO	
Storage	Store at -20°C for long-term stability	

Biological Activity

Cdk12-IN-4 is a pyrazolotriazine compound that acts as a potent inhibitor of CDK12.[1][2]

In Vitro Kinase Inhibitory Activity

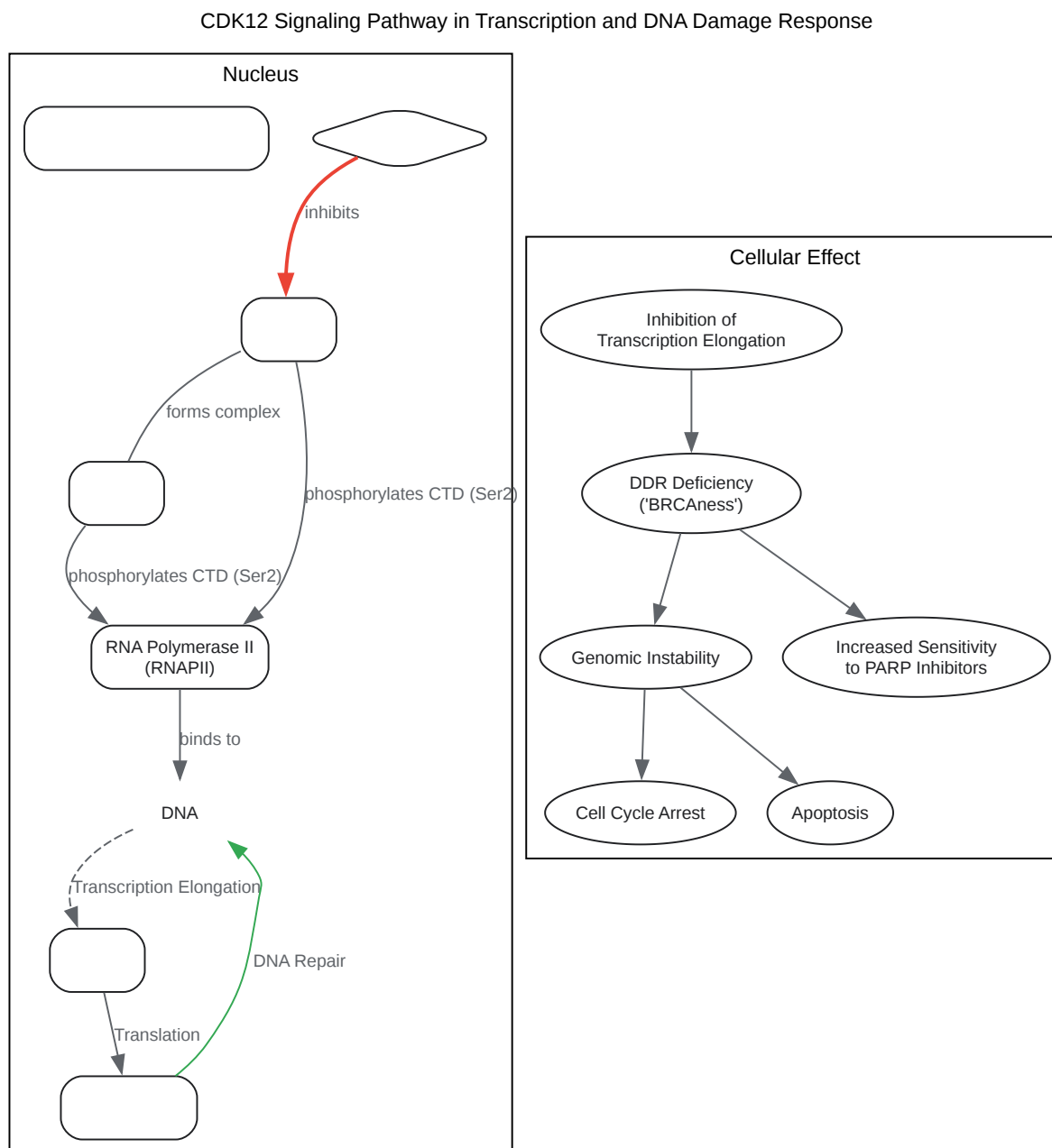
Target Kinase	IC ₅₀	Notes	Reference
CDK12	0.641 μM	Assayed at high ATP concentration (2 mM)	[1][2]
CDK2/Cyclin E	>20 μM	[1][2]	
CDK9/Cyclin T1	>20 μM	[1][2]	

Cellular Activity

Cell Line	Assay	IC ₅₀	Reference
MDA-MB-231	BRCA1 mRNA expression inhibition	0.626 nM	[2]
MDA-MB-231	Antiproliferative activity	0.535 nM	[2]
CAL-120	Antiproliferative activity	2.43 nM	[2]

Signaling Pathway

CDK12, in complex with its regulatory partner Cyclin K, plays a critical role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). [3][4] This phosphorylation, particularly at Serine 2, is essential for the transition from transcription initiation to productive elongation, especially for long genes, including many involved in the DNA damage response (DDR) such as BRCA1, ATR, FANCI, and FANCD2.[5] [6][7] Inhibition of CDK12 with **Cdk12-IN-4** disrupts this process, leading to premature termination of transcription and subsequent downregulation of these critical DDR proteins. This creates a state of "BRCAness" and sensitizes cancer cells to DNA-damaging agents and PARP inhibitors.[5]



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Figure 1: CDK12 signaling pathway and the mechanism of action of **Cdk12-IN-4**.

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell lines and experimental conditions.

In Vitro CDK12 Kinase Assay

This protocol is to determine the inhibitory effect of **Cdk12-IN-4** on CDK12 kinase activity. Commercially available CDK12/Cyclin K kinase assay kits can be used.[\[8\]](#)[\[9\]](#)

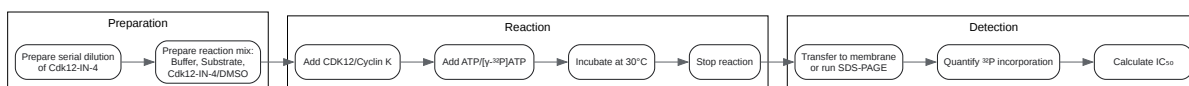
Materials:

- Recombinant human CDK12/Cyclin K
- Kinase substrate (e.g., GST-CTD)
- ATP, [γ -³²P]ATP
- Kinase assay buffer
- **Cdk12-IN-4**
- DMSO (vehicle control)
- 96-well plates
- Scintillation counter or phosphorimager

Procedure:

- Prepare a serial dilution of **Cdk12-IN-4** in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
- In a 96-well plate, add the kinase assay buffer, the substrate, and the diluted **Cdk12-IN-4** or DMSO.
- Add the recombinant CDK12/Cyclin K enzyme to each well to initiate the reaction.
- Add a mixture of cold ATP and [γ -³²P]ATP to start the kinase reaction.

- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).
- Transfer the reaction mixture to a filter membrane or run on an SDS-PAGE gel.
- Quantify the incorporation of ^{32}P into the substrate using a scintillation counter or phosphorimager.
- Calculate the percentage of inhibition for each concentration of **Cdk12-IN-4** and determine the IC_{50} value.



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Figure 2: Workflow for an in vitro CDK12 kinase assay.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol measures the effect of **Cdk12-IN-4** on the proliferation of cancer cells.^{[10][11]}

Materials:

- Cancer cell line of interest (e.g., MDA-MB-231)
- Complete cell culture medium
- **Cdk12-IN-4**
- DMSO
- 96-well clear or opaque-walled plates

- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare a serial dilution of **Cdk12-IN-4** in culture medium.
- Remove the old medium and add the medium containing different concentrations of **Cdk12-IN-4** or DMSO (vehicle control).
- Incubate the cells for a desired period (e.g., 72 hours).
- For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilization solution and read the absorbance at 570 nm.
- For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
- Normalize the results to the vehicle-treated cells and plot a dose-response curve to determine the IC₅₀.

Western Blot Analysis of DDR Proteins

This protocol is to assess the impact of **Cdk12-IN-4** on the expression levels of key DDR proteins.[\[12\]](#)[\[13\]](#)

Materials:

- Cancer cell line
- **Cdk12-IN-4**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

- Primary antibodies (e.g., anti-CDK12, anti-phospho-RNAPII Ser2, anti-BRCA1, anti-ATR, anti-FANCI)
- HRP-conjugated secondary antibodies
- Loading control antibody (e.g., anti- β -actin or anti-GAPDH)
- SDS-PAGE gels and electrophoresis apparatus
- Western blot transfer system
- Chemiluminescent substrate
- Imaging system

Procedure:

- Plate cells and treat with various concentrations of **Cdk12-IN-4** or DMSO for a specific duration (e.g., 24-48 hours).
- Lyse the cells in lysis buffer and determine the protein concentration.
- Denature the protein lysates by boiling with SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to the loading control.

Chromatin Immunoprecipitation (ChIP) for RNAPII Occupancy

This protocol determines the effect of **Cdk12-IN-4** on the association of RNAPII with specific gene loci, such as DDR genes.^[14]

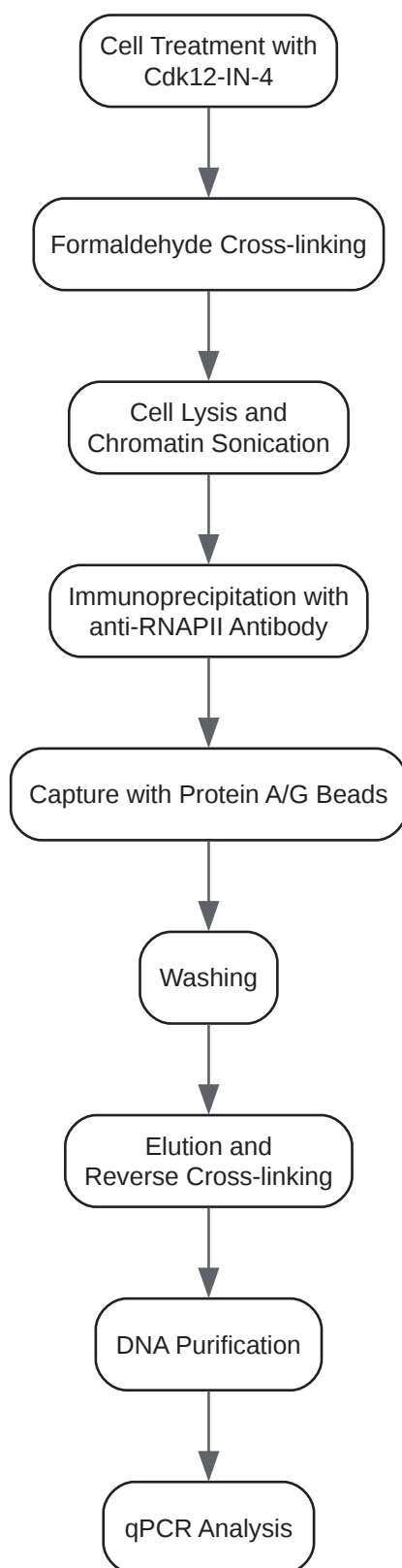
Materials:

- Cancer cell line
- **Cdk12-IN-4**
- Formaldehyde for cross-linking
- ChIP lysis buffer, wash buffers, and elution buffer
- Antibody against RNAPII (or phospho-RNAPII Ser2)
- Protein A/G magnetic beads
- RNase A and Proteinase K
- qPCR primers for target gene promoters and gene bodies (e.g., BRCA1) and a negative control region.

Procedure:

- Treat cells with **Cdk12-IN-4** or DMSO.
- Cross-link proteins to DNA with formaldehyde.
- Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
- Pre-clear the chromatin with magnetic beads.
- Incubate the chromatin with the RNAPII antibody overnight at 4°C.
- Add magnetic beads to capture the antibody-protein-DNA complexes.

- Wash the beads to remove non-specific binding.
- Elute the complexes from the beads and reverse the cross-links.
- Treat with RNase A and Proteinase K, and purify the DNA.
- Perform qPCR to quantify the enrichment of target DNA sequences.



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Figure 3: Workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Conclusion

Cdk12-IN-4 is a valuable research tool for investigating the roles of CDK12 in transcription, DNA damage response, and cancer biology. The protocols provided herein offer a framework for characterizing the effects of this inhibitor in various experimental systems. Researchers should optimize these protocols for their specific models and research questions to generate robust and reproducible data.

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